

crystal structure analysis of 3-methyl-2H-1,2,4-oxadiazol-5-one

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Compound of Interest

Compound Name: 3-methyl-2H-1,2,4-oxadiazol-5-one

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An In-depth Technical Guide to the Crystal Structure Analysis of Oxadiazole Derivatives

Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties, reactivity, and biological activity. For researchers and professionals in drug development, single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions that govern a compound's behavior. This guide outlines the core principles and methodologies for the crystal structure analysis of small heterocyclic compounds, a class of molecules frequently explored in medicinal chemistry.

While specific crystallographic data for **3-methyl-2H-1,2,4-oxadiazol-5-one** is not publicly available in crystallographic databases, this guide will use 2-amino-5-methyl-1,3,4-oxadiazole as a representative case study to detail the experimental workflow, data presentation, and analysis involved. The principles and techniques described are directly applicable to the analysis of **3-methyl-2H-1,2,4-oxadiazol-5-one** and other related heterocyclic systems. The crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole has been determined, providing a solid foundation for this technical overview.^[1]

Experimental Protocols

A complete crystal structure analysis involves several key stages, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Purification

The synthesis of oxadiazole derivatives typically involves the cyclization of an appropriate precursor. For the model compound, 2-amino-5-methyl-1,3,4-oxadiazole, a common route would involve the cyclization of an acyl-thiosemicarbazide or a similar intermediate.

General Protocol for 1,3,4-Oxadiazole Synthesis:

- **Preparation of Hydrazide:** A carboxylic acid is converted to its corresponding acid hydrazide. For instance, ethyl acetate can be reacted with hydrazine hydrate in ethanol under reflux to yield acetic hydrazide.[2]
- **Formation of Intermediate:** The acid hydrazide is then reacted with a source of carbon and nitrogen to form a precursor for the oxadiazole ring. For the amino-substituted derivative, this could involve reaction with cyanogen bromide.
- **Cyclization/Dehydration:** The intermediate undergoes intramolecular cyclization, often promoted by a dehydrating agent or under thermal conditions, to form the stable 1,3,4-oxadiazole ring.[2]
- **Purification:** The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield a high-purity solid suitable for crystal growth.[3][4]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step of the process. The method of slow evaporation is widely used for small organic molecules.

Protocol for Slow Evaporation:

- A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/ethanol) at room temperature.[3]
- The solution is filtered to remove any particulate matter.

- The flask is loosely covered to allow the solvent to evaporate slowly and undisturbed over several days or weeks.
- As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Colorless, prismatic, or block-shaped crystals are often sought.[\[3\]](#)[\[5\]](#)

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer to collect diffraction data.

Data Collection Parameters for 2-amino-5-methyl-1,3,4-oxadiazole:

- Instrument: A diffractometer such as a Stoe IPDS 2 is used.[\[1\]](#)
- Radiation Source: Molybdenum (Mo) K α radiation ($\lambda = 0.71069 \text{ \AA}$) is a common source for small molecule crystallography.[\[1\]](#)
- Temperature: Data is typically collected at a low temperature, such as 191 K, to minimize thermal motion of the atoms and improve data quality.[\[1\]](#)
- Data Collection Strategy: A series of ω -scans are performed to collect a complete sphere of diffraction data.[\[1\]](#)
- Data Processing: The collected raw data is processed to measure the intensities of the reflections and apply corrections for factors like absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

- Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. For the model compound, the crystal system is orthorhombic, and the space group is Pnma.[\[1\]](#)

- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method on F^2 . Software like SHELXL is commonly used for this purpose.[6] The quality of the final model is assessed by the R-factor; a value of $R(F) = 0.054$ indicates a good fit between the calculated and observed structure factors for the model compound.[1]

Data Presentation: Crystallographic Data for 2-amino-5-methyl-1,3,4-oxadiazole

Quantitative data from a crystal structure analysis is typically summarized in standardized tables.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value	Reference
Chemical Formula	C₃H₅N₃O	[1]
Formula Weight	99.09 g/mol	
Crystal System	Orthorhombic	[1]
Space Group	Pnma (No. 62)	[1]
a (Å)	6.0020(9)	[1]
b (Å)	6.357(1)	[1]
c (Å)	12.288(2)	[1]
Volume (Å ³)	468.8	[1]
Z (Molecules per unit cell)	8	[1]
Temperature (K)	191	[1]
Radiation, λ (Å)	Mo Kα, 0.71069	[1]

| Final R indices [$I > 2\sigma(I)$] | $R(F) = 0.054$, $wR(F^2) = 0.193$ |[1] |

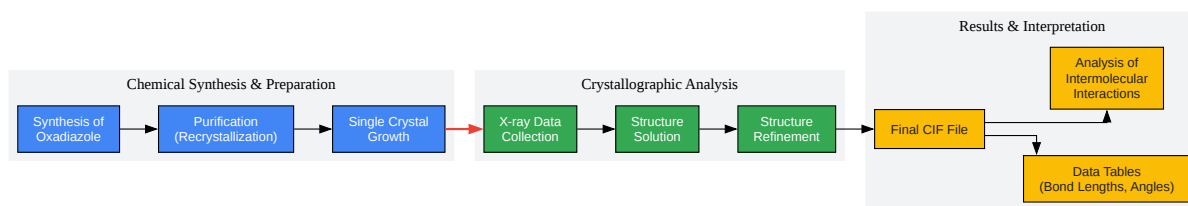
Table 2: Selected Intermolecular Interactions

Interaction Type	Donor-Acceptor	Distance (Å)	Reference
Hydrogen Bond	N-H...N1	2.941 Å (N...N distance)	[1]
Hydrogen Bond	N-H...N2	Not specified	[1]

Note: The amino H atoms form intermolecular hydrogen bonds, linking the molecules into a cohesive three-dimensional network. This is a critical feature for understanding the solid-state packing and physical properties of the compound.[1]

Visualization of Experimental Workflow

A logical workflow ensures a systematic approach from synthesis to final data analysis.



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Caption: Workflow for single-crystal X-ray structure analysis.

Conclusion

The crystal structure analysis of heterocyclic compounds like 2-amino-5-methyl-1,3,4-oxadiazole provides invaluable insights into their molecular architecture. The precise data on bond lengths, angles, and, crucially, the nature of intermolecular interactions such as hydrogen bonding, are essential for rational drug design, polymorphism studies, and understanding structure-activity relationships (SAR). While the specific structure of **3-methyl-2H-1,2,4-oxadiazol-5-one** remains to be determined, the methodologies and analytical framework presented in this guide provide a comprehensive blueprint for its future characterization. Such studies are indispensable for advancing the development of new therapeutic agents.

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